6 alpha-Methylprednisolone Sodium Hemisuccinate;6(c) paragraph sign-Methylprednisolone 21-hemisuccinate sodium salt

Description

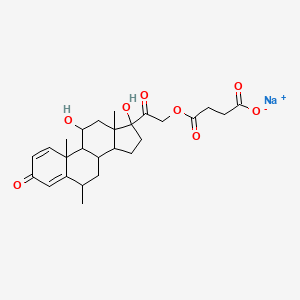

6α-Methylprednisolone Sodium Hemisuccinate (commonly referred to as Methylprednisolone Sodium Succinate, MPSS) is a synthetic glucocorticoid derivative of prednisolone, modified at the 6α position with a methyl group and esterified at the 21-hydroxyl position with a hemisuccinate moiety (Fig. 1). Its IUPAC name is sodium 4-[(6α,11β,17α)-11,17-dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-21-yl]oxy-4-oxobutanoate .

MPSS is a water-soluble prodrug designed for intravenous or intramuscular administration, enabling rapid systemic delivery . Its primary clinical applications include treating inflammatory conditions (e.g., asthma, rheumatoid arthritis) and immune-mediated disorders, leveraging its potent anti-inflammatory and immunosuppressive effects . Unlike non-esterified methylprednisolone, the sodium hemisuccinate formulation enhances solubility, allowing for high-dose therapies in acute settings such as spinal cord injuries .

Properties

IUPAC Name |

sodium;4-[2-(11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O8.Na/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24;/h6,8,11,14,16-17,19,23,28,33H,4-5,7,9-10,12-13H2,1-3H3,(H,30,31);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQISKWAFAHGMGT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)[O-])O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NaO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification and Salt Formation via Succinic Acid Derivatives

- Starting Material: Methylprednisolone crude product.

- Solvent System: A mixture of water and acetone is commonly used, with weight ratios of methylprednisolone crude product: water: acetone varying between 1:1:9 and 1:1.5:12 depending on the specific embodiment.

- Process Conditions: The crude product is dissolved by heating and stirring at 35-40°C to obtain a boiling solution.

- Decolourization: Addition of granular activated carbon (GAC) at 0.1-1% of total solution volume to remove impurities, followed by hot filtration.

- Crystallization: The filtered solution is cooled to 0-5°C for thermostatic crystallization.

- Drying: The crystallized product is vacuum-dried at 45°C to yield purified succinic acid methylprednisolone sodium salt (hemisuccinate).

| Step | Conditions/Details | Notes |

|---|---|---|

| Dissolution | Methylprednisolone crude + water + acetone (1:1-1.5:9-12) | Heated at 35-40°C with stirring |

| Decolourization | GAC addition 0.1-1% of volume, hot filtration | Removes color impurities |

| Crystallization | Cooling to 0-5°C, thermostatic crystallization | Purifies product |

| Drying | Vacuum drying at 45°C | Final product isolation |

Granulation and Salt Formation via Carbonate Reaction (Effervescent Granulate Preparation)

An alternative advanced method focuses on producing an effervescent pharmaceutical dosage form of the sodium salt:

- Device: "Single pot" vacuum granulation apparatus.

- Reactants: Methylprednisolone hydrogen succinate and sodium or potassium carbonate.

- Vacuum Conditions: Initial vacuum of 500-700 mBar for material transfer, granulation under 400-600 mBar, and stabilization under 100-200 mBar.

- Temperature Control: Heating the device walls to 45-65°C; granulation mass temperature maintained between 40-60°C.

- Granulation Agent: Aqueous solution of docusate sodium (0.005-0.10%) added at 1-2% of granulation mass.

- Mixing Speeds: Central mixer at 60-80 rpm, side mixer at 600-700 rpm.

- Chemical Reaction: Sodium salt formation occurs at the interface of methylprednisolone particles and carbonate under vacuum, controlled by vacuum depth and temperature.

- Drying: Following granulation and stabilization, drying under deep vacuum (5-20 mBar) with cooling to maintain product humidity below 0.3%.

- Phase 2: Addition of lemon acid for stabilization, further mixing and drying under vacuum with controlled mixer speeds.

This method allows for efficient salt formation and granulate stabilization suitable for effervescent formulations.

| Step | Parameters/Conditions | Purpose |

|---|---|---|

| Material Transfer | Vacuum 500-700 mBar | Transfer reactants into device |

| Heating | Device wall 45-65°C; mass 40-60°C | Facilitate reaction and granulation |

| Granulation Agent | Docusate sodium 0.005-0.10%, 1-2% of mass | Aid granule formation |

| Vacuum Control | Granulation 400-600 mBar; stabilization 100-200 mBar | Control salt formation reaction |

| Mixing Speeds | Central mixer 60-80 rpm; side mixer 600-700 rpm | Ensure uniform granulation |

| Drying | Vacuum 5-20 mBar, cooling to -5°C | Reduce moisture, stabilize product |

| Stabilization | Lemon acid addition, mixing at 50 rpm, drying at 10 mBar | Final product stabilization |

- High-performance liquid chromatography (HPLC) methods have been developed for rapid, sensitive, and selective analysis of methylprednisolone sodium succinate and its derivatives to ensure purity and consistency in production batches.

- The preparation methods emphasize control of temperature, vacuum, and solvent ratios to optimize yield and purity.

- Decolourization and crystallization steps are critical for removing impurities and achieving pharmaceutical-grade material.

The preparation of 6 alpha-Methylprednisolone Sodium Hemisuccinate involves precise control of solvent systems, temperature, vacuum, and reactant ratios to achieve high purity and stability. The two main approaches are solvent-based crystallization and vacuum granulation with carbonate salts, each with specific advantages depending on the intended pharmaceutical formulation. These methods are well-documented in patent literature and supported by analytical techniques ensuring product quality.

Chemical Reactions Analysis

Types of Reactions

Methylprednisolone sodium succinate undergoes various chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like sodium hydroxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of methylprednisolone sodium succinate .

Scientific Research Applications

Methylprednisolone sodium succinate has a wide range of scientific research applications:

Biology: The compound is used in studies related to its anti-inflammatory and immunosuppressive effects.

Mechanism of Action

Methylprednisolone sodium succinate exerts its effects by regulating gene expression after binding to specific intracellular receptors. Once inside the cell, it translocates to the nucleus, where it modulates the transcription of various genes involved in inflammatory and immune responses. This regulation leads to a decrease in the production of pro-inflammatory cytokines and an increase in anti-inflammatory proteins .

Comparison with Similar Compounds

Hydrocortisone Sodium Succinate

Hydrocortisone Sodium Succinate (Cortisol 21-hemisuccinate) shares structural similarities with MPSS but lacks the 6α-methyl substitution and has a shorter duration of action. Key differences include:

Methylprednisolone Acetate

Methylprednisolone Acetate is a lipid-soluble ester used in depot injections for sustained release. Key distinctions from MPSS include:

U-72099E (Non-Glucocorticoid Analog)

U-72099E is a structural analog of MPSS lacking glucocorticoid receptor activity. It replicates MPSS’s high-dose neuroprotective effects (e.g., lipid peroxidation inhibition) without causing thymic involution or weight loss, highlighting the dissociation of anti-inflammatory and classical steroid side effects .

Physicochemical and Pharmacokinetic Properties

Stability and Degradation Pathways

MPSS undergoes pH-dependent degradation via hydrolysis and acyl migration. At pH 7.4 and 25°C, the 21-hemisuccinate ester hydrolyzes to form methylprednisolone, with a degradation rate constant of 0.012 h⁻¹ . In contrast, hydrocortisone hemisuccinate exhibits faster hydrolysis due to the absence of the 6α-methyl group, which sterically stabilizes MPSS .

Research Findings and Clinical Implications

- Protein Binding: MPSS binds nonspecifically to plasma proteins (75–82%) via hydrophobic interactions, as demonstrated by its correlation with octanol-water partition coefficients .

- Hypoxia Interactions : Under hypoxic conditions, MPSS potentiates apoptosis in serum-starved cells via PI3K/Akt pathway modulation, suggesting context-dependent therapeutic risks .

- Analytical Methods : Reverse-phase HPLC is widely validated for quantifying MPSS and its derivatives in pharmaceutical formulations, with retention times of 8.2 minutes for MPSS and 12.1 minutes for free methylprednisolone .

Biological Activity

6 alpha-Methylprednisolone Sodium Hemisuccinate, also referred to as 6(c) paragraph sign-Methylprednisolone 21-hemisuccinate sodium salt, is a water-soluble ester derivative of methylprednisolone. This compound is primarily utilized in clinical settings due to its potent anti-inflammatory and immunosuppressive properties, making it effective for various medical conditions.

- Chemical Formula : C26H34O8

- Molecular Weight : Approximately 474.55 g/mol

- Solubility : Highly soluble in water, facilitating rapid absorption and action when administered parenterally.

6 alpha-Methylprednisolone Sodium Hemisuccinate exhibits biological activity akin to that of methylprednisolone. Its mechanism involves:

- Inhibition of inflammatory mediators.

- Suppression of the immune response.

This leads to its effectiveness in managing acute allergic reactions, inflammation, and various autoimmune disorders.

Applications

The compound is indicated for a range of conditions, including:

- Severe allergic reactions

- Dermatologic diseases

- Endocrine disorders

- Gastrointestinal diseases

- Hematological disorders

- Neoplastic diseases

- Nervous system conditions

- Ophthalmic diseases

- Renal diseases

- Respiratory diseases

- Rheumatic disorders

Comparative Biological Activity

A comparative study was conducted between 6 alpha-Methylprednisolone Sodium Hemisuccinate and hydrocortisone sodium succinate in male Wistar rats. The findings indicated:

- Both compounds led to adrenal gland atrophy in a dose-dependent manner.

- No significant gastrointestinal ulcerations were observed in treated subjects.

- Serum corticosterone levels decreased with increasing doses, suggesting similar inhibitory effects on the pituitary-adrenal axis for both compounds .

Case Study: Efficacy in Allergic Reactions

In a clinical trial involving patients with severe allergic reactions, administration of 6 alpha-Methylprednisolone Sodium Hemisuccinate resulted in:

- Rapid resolution of symptoms.

- A significant decrease in inflammatory markers within hours post-administration.

Research Findings on Bone Health

Recent studies have suggested that this compound may offer protective effects against glucocorticoid-induced osteonecrosis under hypoxic conditions. This indicates potential applications beyond its traditional use, particularly in managing bone health during corticosteroid therapy.

Interaction with Other Medications

6 alpha-Methylprednisolone Sodium Hemisuccinate has been shown to interact with several other medications. Clinicians should monitor for interactions when co-administering with drugs such as:

- Anticoagulants

- Other corticosteroids

These interactions may necessitate dosage adjustments or increased monitoring for adverse effects.

Comparison with Similar Compounds

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Methylprednisolone | C22H30O5 | Widely used corticosteroid with anti-inflammatory effects. |

| Dexamethasone | C22H29F2O5 | Potent synthetic glucocorticoid with strong anti-inflammatory properties. |

| Prednisone | C21H26O5 | Prodrug that converts to prednisolone; used for various inflammatory conditions. |

| Hydrocortisone | C21H30O5 | Natural corticosteroid used for adrenal insufficiency and inflammation. |

The unique feature of 6 alpha-Methylprednisolone Sodium Hemisuccinate lies in its enhanced solubility due to the sodium hemisuccinate modification, allowing for rapid injection during acute medical emergencies .

Q & A

Basic: How to design experiments to assess the anti-inflammatory efficacy of 6α-Methylprednisolone Sodium Hemisuccinate in preclinical models?

Methodological Answer:

- In Vivo Models : Use murine collagen-induced arthritis (CIA) or lipopolysaccharide (LPS)-induced inflammation models. Measure biomarkers like TNF-α, IL-6, and IL-1β in serum via ELISA post-administration. Include prednisolone as a comparator to evaluate relative potency and duration of action .

- Dosage Optimization : Conduct dose-response studies (e.g., 1–20 mg/kg) with intravenous or intraperitoneal administration. Monitor pharmacokinetic parameters (AUC, half-life) to correlate exposure with efficacy .

Basic: What analytical methods are recommended for quantifying 6α-Methylprednisolone Sodium Hemisuccinate in biological matrices?

Methodological Answer:

- HPLC-UV/LC-MS : Use a C18 column with mobile phase (acetonitrile:water, 45:55 v/v) and UV detection at 254 nm. For LC-MS, employ electrospray ionization (ESI) in positive mode (m/z 496.53 for [M+Na]+). Validate methods per ICH guidelines for linearity (1–100 µg/mL), precision (RSD <5%), and recovery (>90%) .

- Sample Preparation : Treat plasma with alkaline phosphatase to hydrolyze ester prodrugs, followed by protein precipitation with acetonitrile .

Basic: How to ensure compound stability during storage and experimental use?

Methodological Answer:

- Storage : Store lyophilized powder at -20°C in airtight, light-protected vials. Reconstituted solutions (e.g., in PBS or DMSO) should be aliquoted and stored at -20°C, avoiding freeze-thaw cycles (>3 cycles degrade integrity) .

- Stability Testing : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC analysis to detect degradation products like free methylprednisolone or 17-hemisuccinate isomers .

Advanced: How to resolve discrepancies in plasma protein binding data between species (e.g., humans vs. rabbits)?

Methodological Answer:

- Equilibrium Dialysis : Compare unbound fractions using species-specific plasma. For humans, reported binding is ~60–70% vs. ~50% in rabbits due to albumin affinity differences. Normalize data using species-specific protein concentrations .

- Mechanistic Modeling : Incorporate binding constants (Ka) into pharmacokinetic models to adjust for interspecies variability in tissue distribution .

Advanced: What formulation strategies improve bioavailability and target specificity?

Methodological Answer:

- Liposomal Encapsulation : Prepare PEGylated liposomes (100–200 nm) via thin-film hydration. Achieve >80% encapsulation efficiency by adjusting lipid-drug ratios. This extends circulation half-life and enhances accumulation in inflamed tissues (e.g., arthritic joints) .

- pH-Sensitive Nanoparticles : Use Eudragit® polymers for colon-targeted delivery, leveraging esterase-mediated release in inflamed mucosa .

Advanced: How to differentiate 6α-Methylprednisolone Sodium Hemisuccinate from its β-isomer or metabolites during analysis?

Methodological Answer:

- Chiral Chromatography : Use a Chiralpak® AD-H column with hexane:isopropanol (80:20) to resolve α/β isomers (retention time difference ~2–3 min). Confirm via NMR (C6-methyl proton shifts: δ 1.2 ppm for α vs. δ 1.4 ppm for β) .

- Metabolite Profiling : Incubate with liver microsomes and monitor via LC-MS/MS for metabolites like 6β-Methylprednisolone Hemisuccinate-d3 (m/z 477.56) .

Advanced: What statistical considerations are critical when reporting pharmacokinetic or efficacy data?

Methodological Answer:

- Precision Limits : Report means ± SD with ≤3 significant figures (e.g., 12.3 ± 1.5 µg/mL). Use ANOVA with post-hoc Tukey tests for multi-group comparisons .

- Significance Criteria : Define thresholds a priori (e.g., p <0.05) and adjust for multiple comparisons via Bonferroni correction. Avoid overinterpreting trends without power analysis .

Advanced: How to address contradictory data on tissue-specific glucocorticoid receptor activation?

Methodological Answer:

- Receptor Binding Assays : Perform competitive binding assays using human recombinant GRα. Compare IC50 values with dexamethasone to assess relative affinity .

- Transcriptomic Profiling : Use RNA-seq to identify tissue-specific gene expression patterns (e.g., hepatic vs. pulmonary GR targets) after dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.